molecular formula C17H19BrN2O3 B14467185 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide CAS No. 69440-40-0

1-Benzyl-3-morpholinocarbonyloxypyridinium bromide

Cat. No.: B14467185
CAS No.: 69440-40-0
M. Wt: 379.2 g/mol
InChI Key: FNLMPBYHFBUIQR-UHFFFAOYSA-M
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Description

1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a benzyl group, a morpholinocarbonyloxy group, and a pyridinium ring, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide typically involves the reaction of 1-benzylpyridinium bromide with morpholinocarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-morpholinocarbonyloxypyridinium bromide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Hydrolysis: The morpholinocarbonyloxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the corresponding alcohol and morpholine.

Scientific Research Applications

1-Benzyl-3-morpholinocarbonyloxypyridinium bromide has several applications in scientific research:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a tool for drug delivery.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions with aromatic residues, while the morpholinocarbonyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-carbamoylpyridinium bromide
  • 1-Benzyl-3-ethoxycarbonyl-pyridinium bromide
  • 1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide

Uniqueness

1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is unique due to the presence of the morpholinocarbonyloxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

69440-40-0

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

(1-benzylpyridin-1-ium-3-yl) morpholine-4-carboxylate;bromide

InChI

InChI=1S/C17H19N2O3.BrH/c20-17(19-9-11-21-12-10-19)22-16-7-4-8-18(14-16)13-15-5-2-1-3-6-15;/h1-8,14H,9-13H2;1H/q+1;/p-1

InChI Key

FNLMPBYHFBUIQR-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1C(=O)OC2=C[N+](=CC=C2)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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